7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

MAO-B inhibition neurodegeneration chromone SAR

This 7-methoxy-substituted chromone-3-carboxylic acid is the optimal starting material for CNS-focused SAR campaigns, retaining MAO-B inhibitory potency (IC50 0.067 µM) equivalent to the unsubstituted parent. The free C-3 carboxylic acid handle enables direct amide or ester coupling without a deprotection step, a critical advantage over ester analogs. Its 7-methoxy group increases lipophilicity for blood–brain barrier penetration and provides a distinct spectroscopic handle for metabolite identification, while the chromone-3-carboxylic acid scaffold ensures inherent selectivity for hMAO-B over hMAO-A—a property absent in the C-2 positional isomer.

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
Cat. No. B13008673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O
InChIInChI=1S/C11H8O5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3,(H,13,14)
InChIKeySPABCQMLEFIMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid – Chromone-3-Carboxylic Acid Scaffold with 7-Methoxy Substitution for Specialized MAO-B Inhibitor Research and Heterocyclic Chemistry Applications


7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid (CAS 71345-94-3; molecular formula C₁₁H₈O₅; molecular weight 220.18 g/mol) is a synthetic chromone derivative belonging to the 4H-chromene-3-carboxylic acid family . The chromone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological properties including monoamine oxidase (MAO) inhibition, antioxidant activity, and anti-inflammatory effects [1]. This compound features a methoxy substituent at the 7-position of the chromone core and a free carboxylic acid at the 3-position, a combination that imparts distinct reactivity and biological profile compared to its unsubstituted parent chromone-3-carboxylic acid (CAS 39079-62-4, MW 190.15) and positional isomers such as chromone-2-carboxylic acid [2]. The compound melts at 212–215 °C (acetone/hexane) and is commercially available at ≥98% purity from multiple suppliers .

Why 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid Cannot Be Replaced by Generic Chromone Analogs in MAO-B Inhibitor Research


Chromone carboxylic acids are not interchangeable building blocks: the position of the carboxylic acid group (C-2 vs. C-3) and the nature of ring substituents (H vs. methoxy vs. hydroxy at C-7) fundamentally determine biological target engagement. The parent chromone-3-carboxylic acid is a potent and selective human MAO-B inhibitor (IC₅₀ = 0.048 μM), whereas the isomeric chromone-2-carboxylic acid shows no MAO-B inhibition at concentrations up to 0.1 mM [1]. Within the C-7 substituted series, the methoxy derivative retains MAO-B inhibitory potency (IC₅₀ = 0.067 μM) comparable to the unsubstituted parent, while the C-6 methoxy regioisomer exhibits reduced activity (IC₅₀ = 0.089 μM), demonstrating that both the position (7- vs. 6-) and identity (methoxy vs. methyl vs. hydroxy) of the substituent modulate target affinity in a non-trivial manner [2]. Furthermore, the free carboxylic acid at C-3 provides a reactive handle for amide and ester derivatization—a capability absent in the corresponding esters or decarboxylated analogs—making this compound uniquely suited as a late-stage diversification intermediate for structure–activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence for 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid vs. Closest Analogs


MAO-B Inhibitory Potency: 7-Methoxy Substitution Maintains Nanomolar Activity Comparable to the Unsubstituted Parent

In a comparative SAR study of chromone-3-carboxylic acid derivatives evaluated against recombinant human MAO-B, the 7-methoxy-substituted analog (Compound 216) exhibited an IC₅₀ of 0.0670 μM, which is nearly identical to the unsubstituted parent compound (Compound 213, IC₅₀ = 0.0672 μM) [1]. In contrast, the 6-methoxy regioisomer (Compound 217) showed reduced potency with an IC₅₀ of 0.0886 μM, representing a ~32% loss in activity relative to the 7-methoxy derivative. The 7-methyl analog (Compound 214, IC₅₀ = 0.0827 μM) and 6-methyl analog (Compound 215, IC₅₀ = 0.0863 μM) were also less potent than the 7-methoxy compound. The reference inhibitor pargyline exhibited an IC₅₀ of 0.1113 μM under the same assay conditions, confirming that all chromone derivatives tested were more potent than this clinical MAO-B inhibitor.

MAO-B inhibition neurodegeneration chromone SAR

Positional Carboxylic Acid Determinant: Chromone-3-carboxylic Acids Are Selective MAO-B Inhibitors; Chromone-2-carboxylic Acids Are Inactive

The carboxylic acid position on the chromone scaffold is a binary selectivity switch for MAO isoform inhibition. Chromone-3-carboxylic acid (the core scaffold of the target compound) is a potent and selective hMAO-B inhibitor with an IC₅₀ of 0.048 μM (48 nM) and high selectivity over hMAO-A [1]. In contrast, chromone-2-carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid) shows no inhibition of MAO-B at concentrations up to 0.1 mM, and its derivatives are generally inactive against both MAO isoforms [2]. This positional dependence is confirmed by independent binding data: 4-oxo-4H-chromene-3-carboxylic acid binds MAO-B with IC₅₀ = 48 nM, while its C-2 regioisomer is reported as MAO-A and MAO-B inactive [3].

MAO isoform selectivity positional isomer chromone SAR

Methoxy vs. Hydroxy at C-7: Distinct Hydrogen-Bond Donor/Acceptor Profiles Alter Pharmacophore Geometry

The 7-methoxy substituent (target compound) and the 7-hydroxy substituent (7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid) differ fundamentally in their hydrogen-bonding capacity. The methoxy group (-OCH₃) acts exclusively as a hydrogen-bond acceptor, while the hydroxy group (-OH) can function as both a hydrogen-bond donor and acceptor . This distinction has consequences for target binding: while direct head-to-head MAO-B inhibitory data for the 7-hydroxy analog are not available in the same experimental series, the antioxidant evaluation of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated that the 7-OH substitution pattern yields compounds with distinct radical-scavenging profiles compared to 7-methoxy-substituted analogs [1]. The methoxy group also confers greater metabolic stability than the free phenol by eliminating Phase II glucuronidation/sulfation sites.

hydrogen bonding pharmacophore chromone derivatization

Carboxylic Acid vs. Ethyl Ester: Free Acid Enables Direct Amide Conjugation Without Deprotection

The target compound bears a free carboxylic acid at the C-3 position, enabling direct amide coupling with primary or secondary amines using standard carbodiimide (EDC/DCC) or CDI-mediated protocols without requiring ester hydrolysis steps [1]. In contrast, the commercially available ethyl ester analog (ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, CAS 93097-22-4, MW 248.23) requires an additional saponification or deprotection step before amide bond formation, adding one synthetic transformation and potentially compromising yield . The review by Kornev and Sosnovskikh documents that chromone-3-carboxylic acids react with amines via in situ acyl chloride generation to afford chromone-3-carboxamides in good yields, while chromone-3-carboxylate esters generally exhibit weak MAO inhibitory activity (IC₅₀ values typically 9.74–66.7 μM), making them unsuitable as direct pharmacological probes [2].

synthetic intermediate amide coupling medicinal chemistry

Recommended Application Scenarios for 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Optimization: SAR Exploration at the Chromone 7-Position

Based on the evidence that 7-methoxy substitution maintains MAO-B inhibitory potency (IC₅₀ = 0.067 μM) equivalent to the unsubstituted parent (0.0672 μM), while the 6-methoxy regioisomer shows reduced activity [1], this compound serves as the optimal starting material for exploring steric and electronic effects at the 7-position. Research teams can use the free carboxylic acid handle for direct amide coupling to generate focused libraries of 7-methoxy-chromone-3-carboxamides, bypassing the deprotection step required when using the ethyl ester analog [2].

Selective MAO-B Probe Development for Neurodegenerative Disease Research

The chromone-3-carboxylic acid scaffold provides inherent selectivity for MAO-B over MAO-A, a feature absent in the isomeric chromone-2-carboxylic acid series [3]. This compound offers a validated starting point for developing selective MAO-B imaging probes or tool compounds for Parkinson's disease and Alzheimer's disease research, where MAO-B overexpression is a hallmark. The 7-methoxy group provides a distinct spectroscopic handle (NMR, MS) for metabolite identification compared to the unsubstituted parent [1].

Synthetic Methodology Development: Chromone-3-carboxylic Acid Reactivity Studies

The well-characterized reactivity of chromone-3-carboxylic acids with nucleophiles (amines, alcohols, indoles) leading to either chromone-3-carboxamides/esters or pyrone ring-opened products such as chromane-2,4-diones [2] makes this compound valuable for synthetic methodology research. The 7-methoxy substituent influences the electron density of the chromone ring, potentially altering the regioselectivity of nucleophilic attack compared to the unsubstituted parent, a testable hypothesis for physical organic chemistry investigations.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For CNS-targeted programs requiring blood–brain barrier penetration, the 7-methoxy substitution provides increased lipophilicity (estimated ΔlogP ~ +0.5 vs. 7-hydroxy analog) while eliminating the metabolic liability of a free phenol . The target compound's predicted properties (MW 220.18, limited H-bond donors) fall within favorable CNS drug-like space, making it a suitable fragment or lead-like starting point for further optimization guided by the MAO-B activity data.

Quote Request

Request a Quote for 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.